molecular formula C14H13NO2 B1421900 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone CAS No. 1215576-39-8

1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone

Cat. No. B1421900
CAS RN: 1215576-39-8
M. Wt: 227.26 g/mol
InChI Key: OHOYOTBPINKVLQ-UHFFFAOYSA-N
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Description

The compound “1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone” is a chemical compound with a molecular weight of 227.26 . It has been found to potently inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .


Molecular Structure Analysis

The molecular structure of “1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone” is represented by the formula C14H13NO2 . The InChI code for this compound is 1S/C14H13NO2/c1-10(16)12-5-8-14(15-9-12)11-3-6-13(17-2)7-4-11/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

The compound “1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone” has a molecular weight of 227.26 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 259 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds .

Scientific Research Applications

Molecular Structure and Synthesis

Crystal Structure of Pyridinyl Methanone Derivatives The molecular structure of compounds related to 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone, specifically (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been characterized through X-ray diffraction (XRD) studies. This compound crystallizes in the monoclinic space group, exhibiting significant intermolecular hydrogen bonding, which is crucial for its stability and interactions (Lakshminarayana et al., 2009).

Synthesis and Characterization of Co (II) Complexes Co (II) complexes involving derivatives of 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone have been synthesized and characterized. The crystallization of these complexes in different space groups and lattice parameters indicates varied molecular arrangements and potential applications in material sciences. The study also delves into the molecular geometry around Co and the significant role of solvents in the stability of these complexes (Patel et al., 2019).

Catalytic and Biological Applications

Catalytic Synthesis of Heterocyclic Compounds 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone derivatives have been utilized in the synthesis of a wide array of heterocyclic compounds, showcasing its versatility as a precursor in chemical synthesis. These compounds hold promise in various fields, including pharmaceuticals and materials science (Abdelall, 2014).

Antimicrobial Activity Derivatives of 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone have been synthesized and evaluated for their antimicrobial properties. The modifications in the molecular structure and the introduction of specific functional groups have shown to significantly influence the antimicrobial efficacy of these compounds (Salimon et al., 2011).

Mechanism of Action

Studies indicate that “1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone” mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways, among other possible targets .

Safety and Hazards

The safety information available indicates that “1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone” is an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The compound “1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone” shows promise in the field of medical research, particularly in the treatment of leukemia . Further studies are needed to fully understand its potential applications and mechanisms of action.

properties

IUPAC Name

1-[6-(3-methoxyphenyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)12-6-7-14(15-9-12)11-4-3-5-13(8-11)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOYOTBPINKVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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